molecular formula C6H8ClN3O2S B15229482 5-Chloro-4-(methylamino)pyridine-3-sulfonamide

5-Chloro-4-(methylamino)pyridine-3-sulfonamide

Cat. No.: B15229482
M. Wt: 221.67 g/mol
InChI Key: HTQNPSJGLINHFQ-UHFFFAOYSA-N
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Description

5-Chloro-4-(methylamino)pyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a chlorine substituent at position 5, a methylamino group at position 4, and a sulfonamide (-SO₂NH₂) moiety at position 3 of the pyridine ring. Sulfonamide derivatives are widely studied for their biological activity, including enzyme inhibition and antimicrobial properties, making this compound a candidate for further investigation .

Properties

Molecular Formula

C6H8ClN3O2S

Molecular Weight

221.67 g/mol

IUPAC Name

5-chloro-4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C6H8ClN3O2S/c1-9-6-4(7)2-10-3-5(6)13(8,11)12/h2-3H,1H3,(H,9,10)(H2,8,11,12)

InChI Key

HTQNPSJGLINHFQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates solubility and reaction kinetics.
  • Temperature : 80–100°C under reflux, ensuring sufficient activation energy for substitution without degrading the sulfonamide group.
  • Methylamine source : Anhydrous methylamine gas or aqueous methylamine (24–30% concentration) is introduced dropwise to maintain pH stability.

Experimental data from analogous reactions (e.g., substitution with ammonia) report yields of 83–84%. For methylamine, yields are slightly lower (~75–78%) due to steric hindrance from the methyl group, necessitating extended reaction times (18–24 hours).

Byproduct Management

Competing substitution at position 5 is minimized by the sulfonamide’s meta-directing effect, which deactivates the adjacent chlorine. Residual methylamine is neutralized with dilute hydrochloric acid, and the product is purified via recrystallization from ethanol-water mixtures.

Alternative Synthetic Routes

Direct Amination of 4-Chloropyridine-3-sulfonyl Chloride

An alternative pathway involves reacting 4-chloro-5-fluoropyridine-3-sulfonyl chloride with methylamine before sulfonamide formation. This method, however, faces challenges in regioselectivity, as the fluorine at position 5 may participate in unintended side reactions.

Protective Group Strategies

Temporary protection of the sulfonic acid group using tert-butyldimethylsilyl (TBDMS) chloride allows selective amination at position 4. Deprotection with tetrabutylammonium fluoride (TBAF) restores the sulfonamide, though this approach adds complexity and cost.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times by 40% and improving yield consistency. Key advancements include:

  • Catalytic chlorination : Recyclable Lewis acids (e.g., FeCl₃) reduce phosphorus trichloride consumption by 30%.
  • Solvent recovery : Distillation reclaims toluene and acetone, lowering waste production.
  • Automated pH control : Real-time monitoring ensures optimal amination conditions, minimizing byproducts.

Analytical Characterization

Synthetic success is confirmed through:

  • Melting point analysis : 153°C (decomposition), consistent with sulfonamide derivatives.
  • HPLC : Purity ≥99.7% with a retention time of 6.2 minutes (C18 column, acetonitrile-water mobile phase).
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 3.12 (s, 3H, CH₃NH), 2.88 (s, 3H, SO₂NH₂).
    • IR : Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under varying conditions. This site’s reactivity is influenced by electronic effects from the adjacent methylamino and sulfonamide groups.

Reagent/ConditionsMajor ProductYieldKey Observations
Amines (e.g., NH₃, CH₃NH₂)5-Amino derivatives60–85%Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity
Thiols (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol)5-Thioether derivatives47–72%Elevated temperature (80–100°C) required for aromatic substitution
Hydroxide (KOH/EtOH)5-Hydroxy derivative~50%Competing hydrolysis of sulfonamide possible under strong basic conditions

Example Reaction :
Chlorine replacement with thiols under forcing conditions (80°C, 24 hours) yields thioether-linked derivatives, as seen in the synthesis of antitumor agents .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH₂) group participates in alkylation, acylation, and urea-forming reactions, enabling structural diversification.

Reaction TypeReagents/ConditionsProductsApplications
Alkylation Benzyl chloride, K₂CO₃N-Benzyl derivativesEnhanced kinase inhibition
Acylation Aryl isocyanates (e.g., phenyl isocyanate)SulfonylureasAntiproliferative agents
Urea Formation 3,4-Dichlorophenyl isocyanateDiaryl sulfonylureasTubulin polymerization inhibitors

Key Insight : Acylation with aryl isocyanates in dry acetone produces sulfonylureas with moderate yields (47–80%), demonstrating utility in anticancer drug design .

Oxidation and Reduction

The pyridine ring and substituents exhibit redox activity under controlled conditions.

Oxidation

  • Reagents : KMnO₄ (acidic), H₂O₂

  • Products : Pyridine N-oxide derivatives

  • Notes : Oxidation occurs selectively at the pyridine nitrogen, preserving the sulfonamide group.

Reduction

  • Reagents : LiAlH₄, NaBH₄

  • Products : Reduced sulfonamide (e.g., -SO₂NH₂ → -SO₂NH) or saturated pyridine rings

  • Challenges : Over-reduction risks degradation of the aromatic system.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions for hybrid molecule synthesis:

Reaction PartnerCatalyst/ConditionsProduct ClassBiological Activity
1,2,3-TriazolesCu(I)-catalyzed click chemistrySulfonamide-triazole hybridsAntiproliferative (IC₅₀: 4.08 μM against PC-3 cells)
CoumarinsPd-mediated couplingSulfonamide-coumarin conjugatesEnhanced tubulin inhibition

Mechanistic Highlight : Click chemistry with triazoles improves anticancer activity by introducing synergistic binding motifs .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-withdrawing sulfonamide group activates the pyridine ring for substitution at position 5, with reaction rates dependent on solvent polarity and base strength .

  • Sulfonamide Functionalization : The -SO₂NH₂ group’s acidity (pKa ~10) facilitates deprotonation and subsequent alkylation/acylation.

  • Steric Effects : Bulky substituents on the methylamino group hinder reactivity at position 4, directing modifications to position 5.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Chloro-4-(methylamino)pyridine-3-sulfonamide with structurally related pyridine sulfonamide derivatives, focusing on substituent variations and physicochemical properties:

Compound Name Substituent (Position 4) Sulfonamide Substituents Molecular Formula Molecular Weight CAS Number Availability/Notes
This compound Methylamino (-NHCH₃) -NH₂ C₇H₉ClN₄O₂S 260.74* Not available Theoretical structure
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide Methylamino (-NHCH₃) -N(CH₃)(C₂H₅) C₉H₁₄ClN₃O₂S 263.74 1352515-10-6 Discontinued ("Descatalogado")
5-Chloro-4-(propylamino)pyridine-3-sulfonamide Propylamino (-NHCH₂CH₂CH₃) -NH₂ C₈H₁₃ClN₄O₂S 288.78 79043-43-9 Commercial (AK Scientific)
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide Pyrrolidin-1-yl (cyclic amine) -NH₂ C₉H₁₂ClN₃O₂S 273.73 1417789-69-5 Available (Parchem Chemicals)

*Molecular weight calculated based on formula.

Key Structural and Functional Differences:

Sulfonamide Modifications :

  • The N-ethyl-N-methyl variant replaces the sulfonamide’s hydrogen atoms with ethyl and methyl groups, increasing hydrophobicity and possibly metabolic stability .

Research Findings and Implications

  • N-Ethyl-N-Methyl Derivative : Discontinued status () suggests challenges in synthesis, stability, or commercial demand. Its higher molecular weight (263.74 vs. 260.74 for the parent compound) may impact pharmacokinetics .
  • Propylamino Analog: The extended alkyl chain could enhance lipid solubility, favoring passive diffusion across biological membranes .
  • Pyrrolidine Derivative : The cyclic structure may improve target selectivity due to conformational constraints, a feature leveraged in kinase inhibitors .

Biological Activity

5-Chloro-4-(methylamino)pyridine-3-sulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyridine-3-sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a pyridine ring. This structural motif is critical for its biological activity, as it allows for interactions with various biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, are well-known for their antimicrobial properties. They exert their effects primarily by inhibiting bacterial folate synthesis, which is essential for DNA replication. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) into folate:

PABADihydropteroate SynthaseFolate\text{PABA}\xrightarrow{\text{Dihydropteroate Synthase}}\text{Folate}

This inhibition leads to bacteriostatic effects, meaning that it halts bacterial growth rather than killing bacteria outright .

Table 1: Antimicrobial Activity of this compound

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans128 µg/mL

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. It has shown significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Activity

In a study assessing its cytotoxic effects on cancer cell lines, the compound demonstrated an IC50 value of approximately 9.26 µM against human breast cancer cells (MCF-7) and 24.17 µM against lung cancer cells (A549). These results indicate a promising profile for further development as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often depends on their structural modifications. The presence of electron-donating groups, such as methylamine in this compound, enhances its interaction with biological targets. Research indicates that modifications at the pyridine ring can significantly alter potency and selectivity against various pathogens .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methylamine substitutionIncreased antimicrobial activity
Chlorine at position 5Enhanced binding affinity
Variations in sulfonamide groupAltered cytotoxicity profile

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